Solfossidi alchilici benzile

Benzyl alkyl sulfoxides are a class of organic compounds characterized by the presence of a sulfoxide functional group (-S(O)-) attached to a benzyl or alkyl group. These compounds are versatile and play significant roles in various applications, including pharmaceuticals, agrochemicals, and fine chemicals. Structurally, they feature a benzene ring with an alkyl substituent and a sulfoxide moiety.

Benzyl alkyl sulfoxides exhibit unique reactivity due to the electron-withdrawing effect of the sulfoxide group, which can influence their chemical behavior in different reactions. They are often used as intermediates for synthesizing other functionalized compounds or as stabilizers in industrial processes. Their ability to form hydrogen bonds and interact with proteins makes them valuable in drug design and development.

In pharmaceuticals, these compounds can serve as precursors for anticoagulants, anti-inflammatory agents, and analgesics. In agrochemical applications, they may act as herbicides or fungicides due to their structural diversity and reactivity. The versatility of benzyl alkyl sulfoxides in both synthetic transformations and functional properties highlights their importance across multiple industries.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

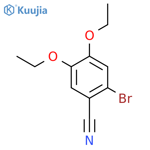

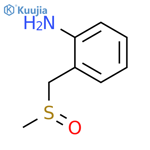

|

o-Chlorobenzyl Methyl Sulfoxide | 23413-66-3 | C8H9ClOS |

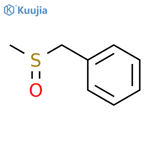

|

Methyl Benzyl Sulfoxide | 824-86-2 | C8H10OS |

|

Ethanol,2-[(phenylmethyl)sulfinyl]-, 1-acetate | 88738-54-9 | C11H14O3S |

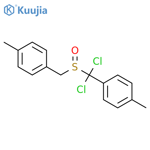

|

1-{dichloro[(4-methylbenzyl)sulfinyl]methyl}-4-methylbenzene | 50323-83-6 | C16H16Cl2OS |

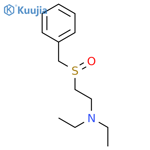

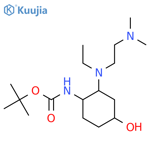

|

N,N-Diethyl-2-(phenylmethanesulfinyl)ethan-1-amine | 88738-57-2 | C13H21NOS |

|

Benzene, 1-bromo-4-[(methylsulfinyl)methyl]- | 15733-11-6 | C8H9BrOS |

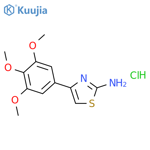

|

ACETAMIDE, 2-[[[2-(3-THIENYL)PHENYL]METHYL]SULFINYL]- | 867198-64-9 | C13H13NO2S2 |

|

2-(methanesulfinylmethyl)aniline | 92643-47-5 | C8H11NOS |

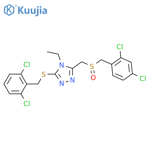

|

2,4-DICHLOROBENZYL (5-[(2,6-DICHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL SULFOXIDE | 344272-38-4 | C19H17Cl4N3OS2 |

|

2-[(4-tert-butylphenyl)methanesulfinyl]-N-(2,4-dichlorophenyl)acetamide | 956753-99-4 | C19H21Cl2NO2S |

Letteratura correlata

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

Fornitori consigliati

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

Ethyl Pyrrole-1-Carboxylate Cas No: 4277-64-9

Ethyl Pyrrole-1-Carboxylate Cas No: 4277-64-9 -